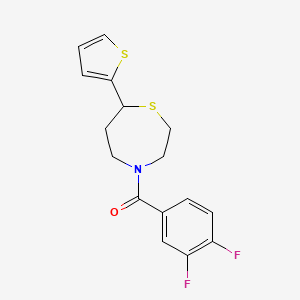

(3,4-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Soluble Semiconductors

Fluorinated thiophene derivatives are widely used as soluble semiconductors. These materials exhibit good electronic properties and can be incorporated into organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Polymers and Conductive Materials

The incorporation of fluorinated thiophenes into polymer structures enhances their solubility, processability, and electrical conductivity. These polymers find applications in flexible electronics, sensors, and conductive coatings .

Blue Light Emitting Materials

Certain fluorinated thiophenes serve as blue light-emitting materials in organic light-emitting diodes (OLEDs). Their emission properties make them valuable for display technologies and lighting applications .

Histone Deacetylase (HDAC) Inhibitors

Some fluorothiophenes exhibit potent selective inhibition of class II histone deacetylases (HDACs). HDAC inhibitors are being explored for cancer therapy due to their ability to regulate gene expression and cell growth .

Sphingosine-1-Phosphate (S1P) Receptor Agonists

Certain fluorinated thiophenes act as agonists for sphingosine-1-phosphate (S1P) receptors. S1P receptors play a role in immune regulation, vascular development, and cell migration, making these compounds relevant for drug discovery .

Thermally Irreversible Photochromic Compounds

Thiophene-substituted perfluorocyclopentenes, including those with fluorine atoms, are investigated as thermally irreversible photochromic compounds. These materials change color upon exposure to light and have applications in optical memory and security printing .

Propriétés

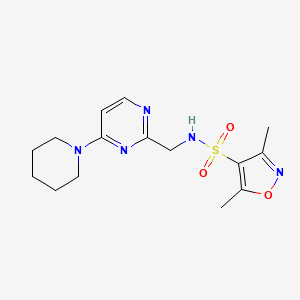

IUPAC Name |

(3,4-difluorophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NOS2/c17-12-4-3-11(10-13(12)18)16(20)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGFLNMMMIIRTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768385.png)

![{[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2768386.png)

![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2768388.png)

![Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2768391.png)

![3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768392.png)

![{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2768393.png)

![4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2768405.png)

![7-isobutyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768408.png)